2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c17-13-4-1-2-5-14(13)20-12-15(19)18-8-6-16(7-9-18)21-10-3-11-22-16/h1-2,4-5H,3,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVUBKRAIFIDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)COC3=CC=CC=C3F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Chemical Structure
The compound features a complex structure that includes a fluorophenoxy group and a spirocyclic moiety. The presence of the fluorine atom may influence its biological properties, enhancing lipophilicity and potentially improving receptor binding.
Anticonvulsant Activity
A related compound, 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles, was synthesized and evaluated for anticonvulsant activity. It was found that compounds containing the 2-fluorophenoxy group exhibited significant anticonvulsant properties in various animal models, suggesting a potential mechanism involving benzodiazepine receptors .
Antifungal Activity
In another study focusing on derivatives of ethyl 2-(2-fluorophenoxy)-1-(1H-imidazol-1-yl)ethanone, researchers reported antifungal activity against several pathogenic fungi. The synthesized compounds demonstrated varying degrees of effectiveness compared to standard antifungal agents like fluconazole .
Case Studies
Case Study 1: Anticonvulsant Screening
In a series of experiments designed to evaluate the anticonvulsant properties of compounds derived from 2-(2-fluorophenoxy) structures, one specific derivative showed promising results in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was hypothesized to involve modulation of GABAergic pathways .
Case Study 2: Antifungal Efficacy
A comparative analysis of antifungal activities highlighted that certain derivatives of 2-(2-fluorophenoxy)-1-(1H-imidazol-1-yl)ethanone exhibited lower minimum inhibitory concentrations (MICs) than fluconazole against strains of Candida spp. This suggests that modifications to the fluorophenoxy structure can enhance antifungal potency .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the fluorophenoxy group via nucleophilic substitution methods.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one
- Molecular Formula: C₁₇H₂₃NO₅
- Molecular Weight : 321.37 g/mol
- Key Features: Substituted with a 2-methoxyphenoxy group instead of 2-fluorophenoxy.
- Availability : Priced at $574–$1,194 for 1–50 mg (90% purity), indicating higher commercial accessibility compared to fluorinated analogs .
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone
- Molecular Formula: C₁₅H₁₇ClFNO₃
- Molecular Weight : 313.75 g/mol
- Key Features: Replaces the ethanone-linked phenoxy group with a benzoyl moiety bearing chloro and fluoro substituents. The electron-withdrawing Cl/F groups may enhance metabolic stability but reduce solubility .
2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Molecular Formula: C₁₈H₂₄ClNO₄
- Molecular Weight : 353.8 g/mol
- Key Features: Incorporates a branched methyl group and 4-chlorophenoxy substituent, increasing steric bulk. This modification could impact membrane permeability in biological systems .
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Molecular Formula: Not explicitly stated (CAS 1396783-43-9)
- Key Features: Substitutes the phenoxy group with a fluorinated pyrazole ring, introducing heterocyclic diversity. Pyrazole-containing analogs are often explored for kinase inhibition or anti-inflammatory activity .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Analogs
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | Not provided | 2-fluorophenoxy | ~325 (estimated) | Fluorine enhances lipophilicity and binding |
| 1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one | C₁₇H₂₃NO₅ | 2-methoxyphenoxy | 321.37 | Methoxy improves electron density |
| (2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone | C₁₅H₁₇ClFNO₃ | 2-Cl, 6-F benzoyl | 313.75 | Dual halogenation for stability |
| 2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | C₁₈H₂₄ClNO₄ | 4-Cl-phenoxy, methyl branch | 353.8 | Increased steric hindrance |
Research Findings and Implications
- Synthetic Accessibility : highlights the use of p-toluenesulfonic acid-catalyzed condensation for spirocycle formation, a method applicable to the target compound .
- Pharmacological Potential: Analogous sigma1 receptor antagonists (e.g., compound 2 in ) demonstrate efficacy in blocking binge eating, implying that fluorinated or chlorinated variants may optimize receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
